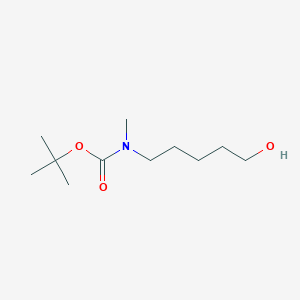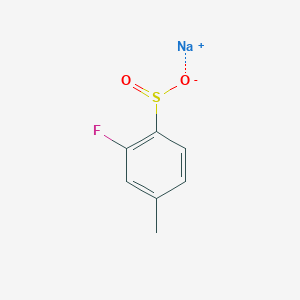
sodium 1H-pyrazole-4-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1H-pyrazole-4-sulfinate (NaPPS) is a white, crystalline powder with a molecular weight of 183.15 g/mol. It is an organic compound with a molecular formula of C3H4N2NaO4S. NaPPS is a relatively new compound, first synthesized in the early 2000s, and has been gaining traction in the scientific community due to its versatile uses in research. NaPPS has a variety of applications in the laboratory, particularly in biochemical and physiological research.
Wissenschaftliche Forschungsanwendungen
Sodium 1H-pyrazole-4-sulfinate has several applications in scientific research. It has been used as a reagent in the synthesis of other compounds, such as pyrazolone derivatives. sodium 1H-pyrazole-4-sulfinate is also used in the study of enzyme inhibition and the determination of enzyme activity. It has been used to study the inhibition of enzymes such as proteases, kinases, and phosphatases. In addition, sodium 1H-pyrazole-4-sulfinate has been used in the study of metabolic pathways and signal transduction.
Wirkmechanismus
The mechanism of action of sodium 1H-pyrazole-4-sulfinate is not fully understood. It is believed that sodium 1H-pyrazole-4-sulfinate acts as a competitive inhibitor of enzymes, meaning that it binds to the enzyme’s active site and competes with the substrate for binding. This inhibits the enzyme’s ability to catalyze the reaction and thus, results in a decrease in enzyme activity. sodium 1H-pyrazole-4-sulfinate may also act as an allosteric inhibitor, meaning that it binds to a site other than the active site and alters the enzyme’s conformation, resulting in decreased enzyme activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of sodium 1H-pyrazole-4-sulfinate are largely unknown. However, it has been shown to inhibit the activity of certain enzymes, such as proteases, kinases, and phosphatases. In addition, sodium 1H-pyrazole-4-sulfinate has been shown to inhibit the activity of certain metabolic pathways and signal transduction pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The use of sodium 1H-pyrazole-4-sulfinate in laboratory experiments has several advantages. It is a relatively inexpensive and easily accessible compound, making it a cost-effective choice for research. In addition, sodium 1H-pyrazole-4-sulfinate is a relatively stable compound and is not easily degraded. This makes it a suitable choice for long-term experiments and storage. The main limitation of sodium 1H-pyrazole-4-sulfinate is that its mechanism of action is not fully understood. This makes it difficult to predict the results of experiments that involve sodium 1H-pyrazole-4-sulfinate.
Zukünftige Richtungen
There are several potential future directions for research involving sodium 1H-pyrazole-4-sulfinate. These include further studies on the mechanism of action of sodium 1H-pyrazole-4-sulfinate, as well as investigations into the biochemical and physiological effects of sodium 1H-pyrazole-4-sulfinate. In addition, further research into the synthesis of sodium 1H-pyrazole-4-sulfinate could lead to more efficient and cost-effective methods of production. Finally, further research into the use of sodium 1H-pyrazole-4-sulfinate as a reagent in the synthesis of other compounds could lead to the development of new compounds with novel properties.
Synthesemethoden
Sodium 1H-pyrazole-4-sulfinate is synthesized through a process known as the Hofmann sulfonation reaction. In this reaction, 1H-pyrazole-4-carboxylic acid is reacted with sodium sulfinate in the presence of a base such as sodium hydroxide. The reaction occurs at an elevated temperature and pressure, and the resulting product is sodium 1H-pyrazole-4-sulfinate. This reaction is relatively simple and cost-effective, making it an attractive option for laboratory use.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for sodium 1H-pyrazole-4-sulfinate involves the reaction of 1H-pyrazole-4-sulfonic acid with sodium hydroxide.", "Starting Materials": [ "1H-pyrazole-4-sulfonic acid", "Sodium hydroxide" ], "Reaction": [ "Dissolve 1H-pyrazole-4-sulfonic acid in water", "Add sodium hydroxide to the solution", "Heat the mixture to 80-90°C for 2-3 hours", "Cool the mixture to room temperature", "Filter the precipitate", "Wash the precipitate with water", "Dry the product to obtain sodium 1H-pyrazole-4-sulfinate" ] } | |
CAS-Nummer |
1935865-56-7 |
Produktname |
sodium 1H-pyrazole-4-sulfinate |
Molekularformel |
C3H3N2NaO2S |
Molekulargewicht |
154.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




